1-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid

Description

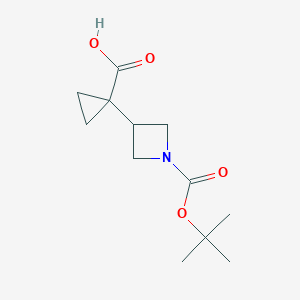

1-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid is a structurally complex organic compound featuring a cyclopropane ring fused to a Boc-protected azetidine moiety (a four-membered nitrogen-containing ring) and a carboxylic acid group. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the azetidine nitrogen, enhancing stability during synthetic processes .

Properties

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8(7-13)12(4-5-12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYZCZBWIDRYJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801131375 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(1-carboxycyclopropyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801131375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375303-90-4 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(1-carboxycyclopropyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(1-carboxycyclopropyl)-, 1-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801131375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized from commercially available starting materials through a series of reactions, including cyclization and protection steps.

Introduction of Cyclopropane Ring: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds or other cyclopropanating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the cyclopropane ring, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid exhibit a range of biological activities, including:

- Antimicrobial properties : Some derivatives have shown effectiveness against bacterial strains.

- Anticancer potential : Studies suggest that certain structural analogs may inhibit tumor growth by interacting with specific cellular pathways.

- Enzyme inhibition : The compound has been evaluated for its binding affinity to enzymes involved in metabolic processes, indicating potential applications in drug design .

Applications in Medicinal Chemistry

Given its structural features, this compound serves as a crucial building block in the development of novel pharmaceuticals. Its applications include:

- Drug Development : The compound can be modified to create new drug candidates targeting various diseases, particularly those involving enzyme inhibition or receptor modulation.

- Bioconjugation : The functional groups present allow for conjugation with other biomolecules, facilitating targeted drug delivery systems .

Case Studies

Several studies highlight the potential of this compound in drug discovery:

- Enzyme Inhibition Studies : Research demonstrated that derivatives of this compound effectively inhibited specific enzymes related to cancer metabolism, suggesting a pathway for developing anticancer agents.

- Antimicrobial Activity : A series of tests revealed that certain modifications enhanced the antimicrobial properties against resistant bacterial strains, paving the way for new antibiotics .

Mechanism of Action

The mechanism of action of 1-(1-(tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid depends on its specific application. In drug design, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The Boc group can be removed under acidic conditions to reveal the active azetidine moiety, which can then interact with biological targets .

Comparison with Similar Compounds

Research Findings and Challenges

- Stability : The Boc group in the target compound improves stability but requires acidic conditions for deprotection, which may limit compatibility with acid-sensitive substrates .

- Biological Activity: Cyclopropane rings are known to enhance metabolic stability, but the azetidine moiety’s basicity may influence pharmacokinetics .

Biological Activity

1-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid (CAS No. 1375303-90-4) is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring and an azetidine moiety. The tert-butoxycarbonyl (Boc) group enhances stability and solubility, making it a valuable intermediate in organic synthesis and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₂H₁₉N₄O₄

- Molecular Weight : 253.3 g/mol

- Structure : The compound consists of an azetidine ring attached to a cyclopropane carboxylic acid with a Boc protecting group.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The Boc group can be removed under acidic conditions, revealing the active azetidine moiety that can engage in biological interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Binding : It has the potential to bind to receptors, modulating their activity and influencing various biological processes.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities. Here are some notable findings:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, potentially useful in drug development. |

| Antiviral | Similar compounds have shown efficacy against viral infections in preclinical models. |

| Anti-inflammatory | Potential for reducing inflammation through modulation of cytokine pathways. |

Case Studies and Research Findings

A review of the literature reveals several studies that highlight the biological activity of this compound and its analogs:

- Antimicrobial Activity : In a study evaluating various azetidine derivatives, it was found that compounds with similar structures demonstrated significant antimicrobial properties against Gram-positive bacteria. This suggests that this compound could be further explored for antibiotic development .

- Antiviral Potential : Research on related compounds indicated antiviral activity against HIV and other viruses in vitro, suggesting that this compound may possess similar properties . The mechanism involves inhibiting viral replication by targeting reverse transcriptase.

- Inflammation Modulation : A study indicated that azetidine derivatives could inhibit pro-inflammatory cytokines, which may provide insights into their use as anti-inflammatory agents . This is particularly relevant for conditions like arthritis or other inflammatory diseases.

Synthesis and Applications

The synthesis of this compound typically involves several steps:

- Formation of Azetidine Ring : Synthesized from commercially available starting materials through cyclization reactions.

- Cyclopropanation : Introduction of the cyclopropane ring using diazo compounds.

- Boc Protection : Protecting the nitrogen atom of the azetidine ring using Boc anhydride.

This compound serves as a building block in medicinal chemistry, particularly in the design of pharmaceuticals targeting specific enzymes or receptors .

Q & A

Q. What are the established synthetic routes for 1-(1-(Tert-butoxycarbonyl)azetidin-3-yl)cyclopropanecarboxylic acid, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound is synthesized via multi-step routes involving cyclopropanation and azetidine ring functionalization. Key approaches include:

- Cyclopropanation : Reacting nitriles with sodium azide in the presence of zinc catalysts under controlled temperatures (25–60°C) to form tetrazole intermediates, which are subsequently coupled to cyclopropane-carboxylic acid derivatives .

- Azetidine Protection : Introducing the tert-butoxycarbonyl (Boc) group to the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like DMAP .

- Optimization Strategies :

- Microwave-assisted synthesis : Reduces reaction time (e.g., from hours to minutes) while improving yield .

- pH control : Neutralization with citric acid during work-up prevents decomposition of acid-sensitive groups .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

| Technique | Key Parameters | Structural Insights |

|---|---|---|

| ¹H/¹³C NMR | Azetidine protons (δ 3.2–4.0 ppm), cyclopropane ring protons (δ 1.0–2.5 ppm), Boc methyl groups (δ 1.4 ppm) | Confirms substitution patterns and stereochemistry . |

| IR Spectroscopy | Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), Boc C=O (~1680–1720 cm⁻¹) | Validates functional group integrity . |

| Mass Spectrometry | Molecular ion peak (e.g., [M+H]+ for C₁₂H₁₈N₂O₄: calculated 253.12) | Ensures molecular weight consistency and purity . |

Q. What are the recommended storage conditions and handling protocols to maintain the compound's stability during long-term research projects?

- Methodological Answer :

- Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group. Desiccants should be used to avoid moisture exposure .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid dust formation via solvent-wet handling or using closed systems .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its reactivity in medicinal chemistry applications, particularly in enzyme inhibition studies?

- Methodological Answer : The azetidine-cyclopropane scaffold creates unique steric and electronic effects:

- Steric Effects : The rigid cyclopropane ring restricts conformational flexibility, enhancing target binding selectivity .

- Electronic Effects : The Boc group stabilizes the azetidine nitrogen, reducing undesired protonation in physiological conditions. Comparative studies with analogs (e.g., difluoromethyl vs. trifluoromethyl substituents) show altered binding affinities to enzymes like proteases .

- Experimental Design : Use X-ray crystallography or molecular docking to map interactions with active sites, complemented by kinetic assays (e.g., IC₅₀ measurements) .

Q. What strategies can researchers employ to resolve contradictions between computational predictions and experimental observations regarding the compound’s conformational behavior?

- Methodological Answer :

- Dynamic NMR : Resolves rotational barriers of the azetidine ring and cyclopropane dynamics in solution .

- Temperature-Dependent Studies : Identify equilibrium shifts between conformers (e.g., variable-temperature NMR from -50°C to 50°C) .

- DFT Calculations : Compare optimized geometries with experimental data (e.g., dipole moments, torsion angles) to refine force field parameters .

Q. What innovative catalytic approaches have been developed for constructing the azetidine-cyclopropane scaffold in related compounds, and how might these be adapted for this derivative?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.